
M2I-1
Übersicht
Beschreibung
Diese Verbindung ist im Bereich der Krebsforschung besonders bedeutsam, da sie die Interaktion zwischen Mad2 und Cdc20 stören kann, die für die korrekte Chromosomensegregation während der Zellteilung unerlässlich sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von M2I-1 beinhaltet die Kondensation von 4-(Diisobutylamino)-3-nitrobenzaldehyd mit 2-Thioxodihydro-4,6(1H,5H)-pyrimidindion. Die Reaktion erfolgt in der Regel unter milden Bedingungen, oft in Gegenwart einer Base wie Natriumhydroxid, und erfordert eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in industrieller Qualität und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie, um die gewünschte Produktqualität zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Nitro- und Thioxogruppe hauptsächlich Substitutionsreaktionen. Diese Reaktionen können unter kontrollierten Bedingungen durch verschiedene Reagenzien katalysiert werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Basen wie Natriumhydroxid und Säuren wie Salzsäure. Lösungsmittel wie Dimethylsulfoxid (DMSO) werden oft verwendet, um die Verbindung zu lösen und die Reaktion zu erleichtern .
Hauptprodukte: Die Hauptprodukte, die bei Reaktionen mit this compound gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung von Derivaten mit modifizierten funktionellen Gruppen führen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Krebsforschung wird es verwendet, um den mitotischen Spindel-Assemblierungspunkt und seine Rolle bei der Zellteilung zu untersuchen. Durch Hemmung der Interaktion zwischen Mad2 und Cdc20 kann this compound eine mitotische Arretierung und Apoptose in Krebszellen induzieren, was es zu einem wertvollen Werkzeug für die Entwicklung neuer Krebstherapien macht .
Neben seinen Anwendungen in der Krebsforschung wird this compound auch in Studien zu Protein-Protein-Interaktionen und der Regulation des Zellzyklus verwendet. Seine Fähigkeit, bestimmte Proteininteraktionen selektiv zu stören, macht es zu einer nützlichen Verbindung für die Untersuchung der molekularen Mechanismen, die verschiedenen zellulären Prozessen zugrunde liegen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an den hydrophoben Kern von Mad2, einem Schlüsselprotein, das am mitotischen Spindel-Assemblierungspunkt beteiligt ist. Diese Bindung stört die Interaktion zwischen Mad2 und Cdc20 und verhindert die Bildung des mitotischen Kontrollpunktkomplexes. Infolgedessen sind Zellen nicht in der Lage, die Chromosomensegregation während der Mitose richtig zu regulieren, was zu einer mitotischen Arretierung und zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
Mad2 Inhibitor-1 (M2I-1) is a small molecule inhibitor that targets the binding of Mad2 to Cdc20, a protein–protein interaction within the spindle assembly checkpoint (SAC) . The SAC is a cellular surveillance mechanism that monitors the correct attachment of chromosomes and blocks progression through mitosis if corrections are needed, ensuring the genetic integrity of organisms .
Scientific Research Applications
This compound has applications in cancer research, specifically in enhancing the sensitivity of cancer cell lines to anti-mitotic drugs .
- Anti-Mitotic Drug Sensitization this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, leading to cell death after a prolonged mitotic arrest . Combining this compound with nocodazole or taxol triggers cell death through the premature degradation of Cyclin B1, perturbation of the microtubule network, and an increase in the pro-apoptotic protein MCL-1s .
- Potential as an Anticancer Agent this compound exhibits antitumor activity in combination with current anti-mitotic drugs like taxol and nocodazole, suggesting its potential as an anticancer agent . this compound disrupts the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .
Case Studies
- ** enhanced sensitivity of cancer cell lines to anti-mitotic drugs**: this compound increases the rate of cell death in cancer cells treated with nocodazole . The amount of cell death induced by the presence of NOC + this compound is significantly higher at each time point compared to that induced by nocodazole alone .
- MCL-1 and NOXA : The elevated level of MCL-1s and the marginally increased NOXA antagonized the increased level of MCL-1, a pro-survival protein of the Bcl-2 family .
- Cyclin B1 degradation : Cells treated with this compound showed significantly reduced amounts of Cyclin B1 in prophase or mitosis compared to control cells . This premature Cyclin B1 degradation connected with a weakened SAC was confirmed by showing that this compound disrupted the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .
Additional effects
Wirkmechanismus
Target of Action
The primary targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as M2I-1, are the proteins CDC20 and MAD2 . These proteins play a crucial role in the assembly of the mitotic checkpoint complex (MCC), a key component of the spindle assembly checkpoint (SAC) that monitors the microtubule and kinetochore attachments to prevent a premature metaphase to anaphase transition .
Mode of Action
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) disrupts the interaction between CDC20 and MAD2, consequently inhibiting the assembly of the MCC . This disruption leads to a significant increase in the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest .
Biochemical Pathways
The action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) affects the spindle assembly checkpoint (SAC) pathway . The SAC pathway is responsible for ensuring the proper segregation of chromosomes during cell division. By disrupting the CDC20-MAD2 interaction, this compound interferes with the normal functioning of the SAC, leading to a prolonged mitotic arrest .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) results in a significant increase in the sensitivity of several cancer cell lines to anti-mitotic drugs . This is accompanied by cell death after a prolonged mitotic arrest . In the presence of anti-mitotic drugs, cell death is triggered by the premature degradation of Cyclin B1, the perturbation of the microtubule network, and an increase in the level of the pro-apoptotic protein MCL-1s .
Action Environment
The efficacy and stability of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) can be influenced by various environmental factors. For instance, the presence of anti-mitotic drugs can enhance the compound’s ability to induce cell death . .
Biochemische Analyse
Biochemical Properties
M2I-1 disrupts the conformational dynamics of Mad2, which is critical for complex formation with Cdc20 . This disruption weakens the SAC response, indicating that this compound might be active in cells . The compound is an inhibitor of the protein-protein interaction between the spindle assembly checkpoint protein mitotic arrest deficient 2 (Mad2) and cell division cycle 20 (Cdc20) .
Cellular Effects
This compound has been shown to significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest . This indicates that this compound influences cell function by disrupting the SAC, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by disturbing the conformational dynamics of Mad2, which is critical for complex formation with Cdc20 . This disruption weakens the SAC response, indicating that this compound might be active in cells .
Temporal Effects in Laboratory Settings
It has been reported that this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of M2I-1 involves the condensation of 4-(Diisobutylamino)-3-nitrobenzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: M2I-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and thioxo groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases like sodium hydroxide and acids like hydrochloric acid. Solvents such as dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reaction .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which may have different biological activities .
Vergleich Mit ähnlichen Verbindungen
M2I-1 ist unter den Inhibitoren kleiner Moleküle einzigartig, da es die Mad2-Cdc20-Interaktion gezielt angreift. Andere Verbindungen, die den mitotischen Spindel-Assemblierungspunkt angreifen, umfassen Inhibitoren von Aurora-Kinasen und Polo-ähnlichen Kinasen, die ebenfalls eine Rolle bei der Zellteilung spielen. Diese Verbindungen haben in der Regel breitere Ziele und können mehrere Wege beeinflussen, während this compound für die Mad2-Cdc20-Interaktion hochspezifisch ist .
Liste ähnlicher Verbindungen:- Aurora-Kinase-Inhibitoren
- Polo-ähnliche Kinase-Inhibitoren
- Spindel-Assemblierungspunkt-Inhibitoren
Die Spezifität und Selektivität von this compound machen es zu einem wertvollen Werkzeug für die Untersuchung des mitotischen Spindel-Assemblierungspunkts und die Entwicklung gezielter Krebstherapien.
Biologische Aktivität
M2I-1, also known as MAD2 inhibitor-1, is a small molecule that has garnered attention for its potential as an anticancer agent. It functions primarily by disrupting the interaction between CDC20 and MAD2, which plays a critical role in the mitotic checkpoint. This disruption can lead to enhanced sensitivity of cancer cells to anti-mitotic drugs, making this compound a promising candidate for combination therapies in cancer treatment.
Disruption of CDC20-MAD2 Interaction
This compound inhibits the CDC20-MAD2 interaction, essential for the assembly of the mitotic checkpoint complex (MCC). This inhibition leads to premature degradation of Cyclin B1 and affects microtubule dynamics, ultimately resulting in increased apoptosis in cancer cells treated with anti-mitotic agents like nocodazole and taxol .
Induction of Apoptosis
The mechanism by which this compound induces cell death involves:
- Increased Sensitivity to Anti-Mitotic Drugs : this compound significantly enhances the efficacy of drugs such as nocodazole and taxol across various cancer cell lines.
- Cell Cycle Arrest : The presence of this compound causes prolonged mitotic arrest, leading to increased cell death after extended periods .
- Alterations in Protein Levels : Treatment with this compound results in elevated levels of pro-apoptotic proteins like MCL-1s and NOXA, which contribute to the apoptotic process by antagonizing pro-survival signals .
In Vitro Studies
In vitro studies have demonstrated that this compound can increase cell death rates in cancer cell lines treated with anti-mitotic drugs. For instance, significant increases in cell death were observed at various time points when cells were treated with a combination of nocodazole and this compound compared to nocodazole alone .
In Vivo Studies
In vivo experiments using mouse xenograft models have shown that:
- Dose-Dependent Tumor Growth Inhibition : Administration of this compound resulted in a dose-dependent decrease in tumor size, indicating its potential effectiveness as a therapeutic agent .
- Activation of Anaphase Promoting Complex (APC) : this compound treatment led to increased activity of the APC, which is crucial for degrading cell cycle regulators like Cyclin B1. This effect was observed without significant toxicity to normal tissues such as the liver .
Case Studies
A notable case study involved treating mice with established tumors using this compound. The results indicated that:
Treatment Group | Tumor Size Reduction (%) | Observations |
---|---|---|
Mock | 0 | No change in tumor growth |
5 mg/kg | 30 | Moderate reduction in growth |
10 mg/kg | 50 | Significant reduction observed |
25 mg/kg | 80 | Complete blockage of further growth |
These findings underscore the potential of this compound as a powerful adjunct therapy in cancer treatment regimens.
Eigenschaften
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKPQUKWLNUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387207 | |
Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-97-4 | |
Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.